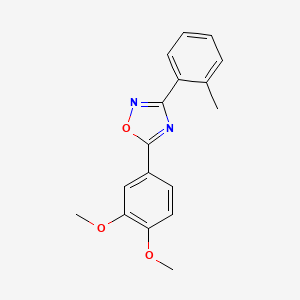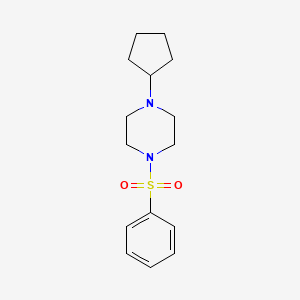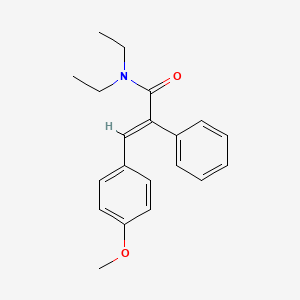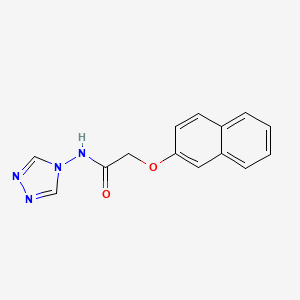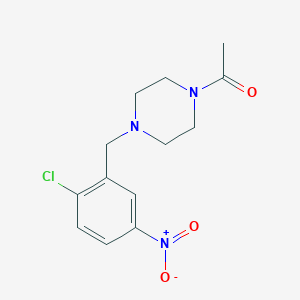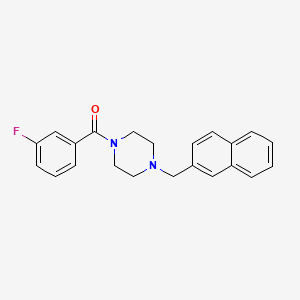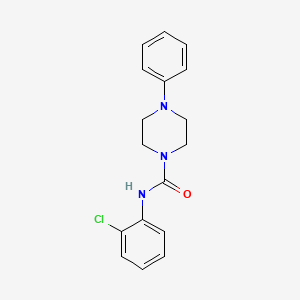
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
作用機序
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide acts as a noncompetitive antagonist of the NMDA receptor, binding to the receptor at a site distinct from the glutamate binding site. By blocking the ion channel of the receptor, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can reduce the influx of calcium ions into the neuron, which is a key step in the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of calcium signaling, and the induction of apoptosis in certain cell types. In animal models, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have analgesic and anticonvulsant effects, as well as neuroprotective effects in models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide also has some limitations, including its short half-life in vivo, its potential to induce seizures at high doses, and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists for use in basic and clinical neuroscience research. Another area of interest is the investigation of the role of NMDA receptor dysfunction in neuropsychiatric disorders such as schizophrenia and depression, and the potential therapeutic applications of NMDA receptor modulators in these conditions. Finally, there is a need for further research on the safety and toxicity of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds, particularly in the context of long-term use and potential clinical applications.
合成法
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with ethylenediamine and subsequent reaction with phosgene. The yield of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in basic and clinical neuroscience research. It has been shown to modulate the activity of the NMDA receptor, which is involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, and neurodegeneration.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLWKOURQXKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
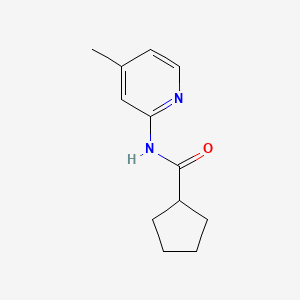
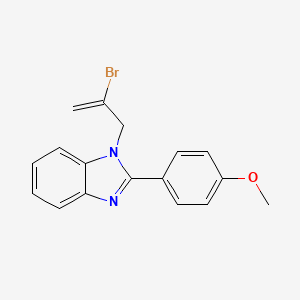
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
